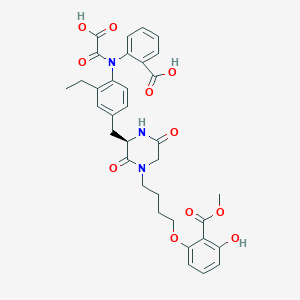
Oxalylaminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalylaminobenzoic acid, also known as 2-(oxalylamino)-benzoic acid, is an organic compound belonging to the class of acylaminobenzoic acids and derivatives. This compound is characterized by the presence of an oxalyl group attached to an aminobenzoic acid structure. It has garnered significant interest in scientific research due to its role as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalylaminobenzoic acid typically involves the reaction of aminobenzoic acid with oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve aminobenzoic acid in an appropriate solvent (e.g., dichloromethane).
- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxalylaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalyl derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can undergo substitution reactions, where the oxalyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Oxalylaminobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in inhibiting protein-tyrosine phosphatases, which are involved in various cellular signaling pathways.
Medicine: Due to its inhibitory effects on PTPs, this compound is being explored as a potential therapeutic agent for diseases such as diabetes, cancer, and inflammation
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Oxalylaminobenzoic acid exerts its effects by competitively inhibiting protein-tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate and forming hydrogen bonds with the PTP signature motif. This binding prevents the dephosphorylation of tyrosine residues on cellular substrates, thereby modulating signal transduction pathways .
Comparison with Similar Compounds
Oxalylaminobenzoic acid is unique in its ability to act as a competitive inhibitor of multiple PTPs. Similar compounds include:
Phosphorus-containing PTP inhibitors: These compounds often have tight binding and covalent modification properties.
Non-phosphate low molecular weight derivatives: These compounds share structural similarities with this compound but may have different binding modes and inhibitory effects
Properties
Molecular Formula |
C34H35N3O11 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
2-[2-ethyl-4-[[(2R)-4-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butyl]-3,6-dioxopiperazin-2-yl]methyl]-N-oxaloanilino]benzoic acid |
InChI |
InChI=1S/C34H35N3O11/c1-3-21-17-20(13-14-24(21)37(31(41)33(44)45)25-10-5-4-9-22(25)32(42)43)18-23-30(40)36(19-28(39)35-23)15-6-7-16-48-27-12-8-11-26(38)29(27)34(46)47-2/h4-5,8-14,17,23,38H,3,6-7,15-16,18-19H2,1-2H3,(H,35,39)(H,42,43)(H,44,45)/t23-/m1/s1 |
InChI Key |
BKPFVUCQPXAMRL-HSZRJFAPSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)C[C@@H]2C(=O)N(CC(=O)N2)CCCCOC3=CC=CC(=C3C(=O)OC)O)N(C4=CC=CC=C4C(=O)O)C(=O)C(=O)O |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2C(=O)N(CC(=O)N2)CCCCOC3=CC=CC(=C3C(=O)OC)O)N(C4=CC=CC=C4C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)
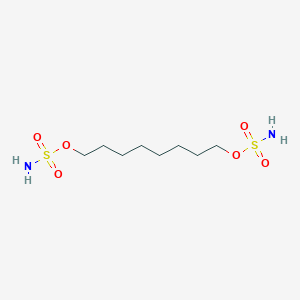
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
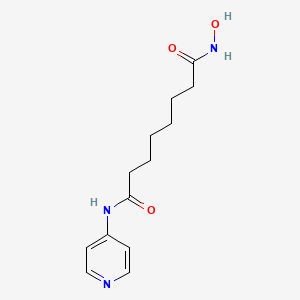
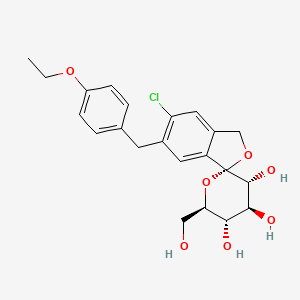
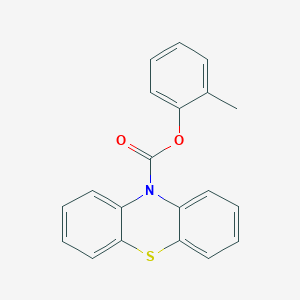
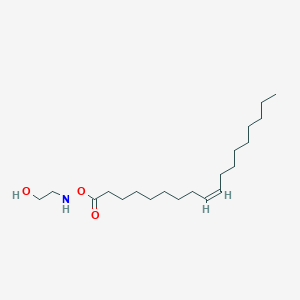
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
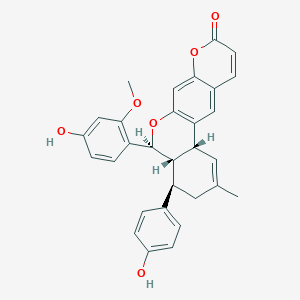

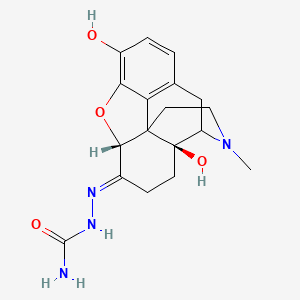
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
